Methyl 6-(bromomethyl)picolinate
Description
Methyl 6-(bromomethyl)picolinate is a brominated pyridine derivative with the molecular formula $ \text{C}8\text{H}8\text{BrNO}_2 $. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of chelators, pharmaceuticals, and enzyme inhibitors.
Properties
IUPAC Name |
methyl 6-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLACFRFEBEMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614357 | |
| Record name | Methyl 6-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146462-25-1 | |
| Record name | Methyl 6-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Procedure and Reaction Conditions
The most widely reported method involves treating methyl 6-(hydroxymethyl)picolinate with phosphorus tribromide (PBr₃) in dichloromethane (DCM) or chloroform at 0°C. A representative protocol from specifies dissolving 1.589 g (9.51 mmol) of methyl 6-(hydroxymethyl)picolinate in 40 mL DCM, followed by dropwise addition of 1.25 mL PBr₃ under stirring. The reaction proceeds at 0°C for 5 minutes before warming to room temperature, yielding 2.32 g (89%) of methyl 6-(bromomethyl)picolinate after workup.
Key parameters:
Mechanistic Insights
The reaction follows a two-step SN2 mechanism (Figure 1):
-
Activation : The hydroxyl oxygen attacks PBr₃, forming a bromophosphite intermediate and releasing HBr.
-
Displacement : Bromide ion backside attack displaces the phosphite group, inverting configuration at the methylene carbon.
Alternative Synthesis from Pyridine-2,6-Dicarboxylate Derivatives
Sequential Esterification, Reduction, and Bromination
A multi-step approach starting from pyridine-2,6-dicarboxylic acid achieves higher purity (Scheme 1):
Step 1 : Esterification with thionyl chloride in methanol yields dimethyl pyridine-2,6-dicarboxylate (80% yield).
Step 2 : Selective reduction of one ester to alcohol using NaBH₄ in methanol produces methyl 6-(hydroxymethyl)picolinate (60% yield).
Step 3 : Bromination with PBr₃ as described in Section 1.1.
Comparative Analysis of Routes
| Parameter | Direct Bromination | Multi-Step Synthesis |
|---|---|---|
| Starting Material | Methyl 6-(hydroxymethyl)picolinate | Pyridine-2,6-dicarboxylic acid |
| Total Steps | 1 | 3 |
| Overall Yield | 89% | 43% (0.8 × 0.6 × 0.89) |
| Purity | ≥95% | ≥98% |
Optimization Strategies for Bromination
Solvent Effects
Non-polar solvents like DCM minimize side reactions (e.g., oxidation) compared to THF or ethers. Polar aprotic solvents (DMF, DMSO) are avoided due to PBr₃ decomposition.
Temperature Control
Exothermic bromination requires strict temperature control. Excess heat promotes:
Workup and Purification
-
Quench with saturated NaHCO₃ to neutralize HBr.
-
Extract with DCM (3× volumes).
-
Dry over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography (hexane:EtOAc 4:1) if needed.
Spectroscopic Characterization
¹H NMR Signature
-
δ 8.05 ppm : Pyridine H-3 (doublet, J = 7.8 Hz)
-
δ 7.87 ppm : Pyridine H-4 (triplet, J = 7.7 Hz)
-
δ 7.68 ppm : Pyridine H-5 (doublet, J = 7.8 Hz)
-
δ 4.64 ppm : Bromomethyl CH₂ (singlet)
-
δ 4.01 ppm : Ester CH₃ (singlet)
Mass Spectrometry
Challenges and Mitigation
Moisture Sensitivity
PBr₃ reacts violently with water. Strict anhydrous conditions are maintained using:
Competing Reactions
Emerging Methodologies
Flow Chemistry Approaches
Recent patents describe continuous-flow bromination at 10°C with:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
Organic Synthesis
Methyl 6-(bromomethyl)picolinate serves as an important intermediate in organic synthesis due to its ability to undergo nucleophilic substitutions and cross-coupling reactions. Its dual bromomethyl substituents allow for enhanced reactivity compared to other derivatives.
Key Reactions
- Nucleophilic Substitution : The bromomethyl group can be substituted with various nucleophiles, leading to a range of functionalized products.
- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
This compound has been explored for its potential in medicinal chemistry, particularly as a precursor for developing novel pharmaceuticals.
Case Study: Inhibition of Metallo-β-lactamases
A study investigated the use of this compound derivatives as inhibitors against metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. The derivatives showed promising activity with IC50 values ranging from 1–4.9 μM against clinically relevant MBLs such as NDM-1 and IMP-1 .
Coordination Chemistry
The compound has also been employed in coordination chemistry, where it acts as a ligand in the formation of metal complexes.
Example: Gallium Fluoride Complexes
In research involving gallium fluoride complexes, this compound was used in reductive amination reactions to synthesize complex ligands that exhibit unique chelating properties . These complexes demonstrated potential applications in imaging and therapeutic agents.
Photochemical Applications
Recent studies have explored the use of this compound in photochemical reactions. For instance, it has been utilized in radical cascade processes that enable the formation of complex molecular architectures under light irradiation conditions .
Mechanism of Action
The mechanism of action of methyl 6-(bromomethyl)picolinate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functional Group Influence
Bromomethyl vs. Hydroxymethyl :
- The bromomethyl group in this compound is significantly more reactive than the hydroxymethyl group in its precursor. This enables efficient alkylation reactions, as demonstrated in the synthesis of diazacrown ethers for actinium-225 chelation .
- In contrast, methyl 6-(hydroxymethyl)picolinate requires bromination (e.g., with $ \text{PBr}_3 $) to activate the methyl group for further functionalization .
Electron-Withdrawing Substituents: Methyl 6-(trifluoromethyl)picolinate ($ \text{CF}_3 $) exhibits enhanced stability and lipophilicity compared to the bromomethyl analogue, making it suitable for agrochemical applications . The amino group in methyl 6-amino-3-bromopicolinate introduces nucleophilic character, enabling coupling reactions for drug synthesis .
Multifunctional Derivatives :
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, with dual ester groups and a hydroxyl substituent, shows inhibitory activity against metallo-β-lactamases due to its ability to coordinate metal ions .
Biological Activity
Methyl 6-(bromomethyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields, particularly in combating bacterial resistance.
Chemical Structure and Synthesis
This compound (CAS Number: 146462-25-1) is a derivative of picolinic acid, characterized by the presence of a bromomethyl group at the 6-position of the pyridine ring. Its molecular formula is . The compound can be synthesized through various methods, including radical cascade reactions and nucleophilic substitutions involving different reagents .
Antibacterial Properties
One of the most notable biological activities of this compound is its role as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. These enzymes can hydrolyze a wide range of β-lactams, making infections difficult to treat. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against MBLs such as New Delhi metallo-β-lactamase (NDM-1) .
Table 1: Inhibition Potency Against MBLs
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | < 10 | NDM-1 |
| Isostere 1 | < 5 | NDM-1 |
| Isostere 2 | < 20 | IMP-1 |
| Isostere 3 | < 30 | VIM-2 |
The data indicates that this compound and its derivatives can significantly enhance the efficacy of existing antibiotics against resistant strains by inhibiting these critical enzymes.
The mechanism through which this compound exerts its antibacterial effects involves binding to the active site of MBLs, preventing them from hydrolyzing β-lactam antibiotics. This binding affinity has been quantified through various assays, revealing that modifications to the picolinate structure can enhance or reduce this activity .
Case Study: Combination Therapy with Meropenem
In a notable study involving carbapenem-resistant Enterobacterales, researchers tested the combination of this compound with meropenem. The results demonstrated that this combination could restore sensitivity to meropenem in strains producing NDM-1 by more than 1000-fold. This highlights the potential for using such compounds in combination therapies to combat antibiotic resistance .
Toxicity and Safety Profile
Safety assessments indicate that while this compound shows promising antibacterial activity, further studies are required to evaluate its toxicity profile comprehensively. Preliminary data suggest low toxicity levels in vitro, but additional in vivo studies are necessary to confirm these findings and ensure safety for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
